molecular formula C21H21NO3S B2484564 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide CAS No. 2380193-65-5

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide

Cat. No.: B2484564
CAS No.: 2380193-65-5
M. Wt: 367.46
InChI Key: FCOQMAYWYTWBFR-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide is a complex organic compound that features a thiophene ring, a phenyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and perform a series of functional group transformations to introduce the phenyl and phenoxypropanamide groups. Key steps may include:

    Thiophene Functionalization: Introduction of substituents on the thiophene ring through reactions such as halogenation or metal-catalyzed cross-coupling.

    Phenyl Group Introduction: Coupling reactions like Suzuki-Miyaura coupling to attach the phenyl group to the thiophene ring.

    Formation of Phenoxypropanamide: This step involves the reaction of a phenol derivative with a suitable amide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of primary or secondary amines from the amide group.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and phenyl groups can enhance binding affinity and specificity, while the phenoxypropanamide moiety may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and phenyl groups, along with the phenoxypropanamide moiety, allows for diverse functionalization and application in various fields.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-15(25-18-6-3-2-4-7-18)21(24)22-14-19(23)16-9-11-17(12-10-16)20-8-5-13-26-20/h2-13,15,19,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQMAYWYTWBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CS2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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